molecular formula C9H15N3O B2653514 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine CAS No. 1374829-57-8

5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine

Cat. No. B2653514
CAS RN: 1374829-57-8
M. Wt: 181.239
InChI Key: GMHNKGPHJQRSMQ-UHFFFAOYSA-N
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Description

The compound “5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and an oxane ring, which is a six-membered ring with one oxygen atom . The compound also has a methyl group attached to the pyrazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be complex due to the presence of the pyrazole and oxane rings. The pyrazole ring is a planar, aromatic ring, while the oxane ring is a saturated, non-aromatic ring . The exact structure would need to be determined through techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on factors such as its exact molecular structure and the presence of functional groups. For example, the presence of the pyrazole and oxane rings could influence properties such as polarity, solubility, and reactivity .

Scientific Research Applications

Synthesis and Characterization

5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine and its derivatives have been a focal point of scientific research due to their diverse applications, primarily in the synthesis of complex molecules and materials. For instance, Titi et al. (2020) investigated the synthesis, characterization, and biological activities of various pyrazole derivatives, including their antitumor, antifungal, and antibacterial pharmacophore sites. Their work involved detailed X-ray crystal study and bioactivities analyses, showcasing the potential of these compounds in medicinal chemistry (Titi et al., 2020).

Anticancer and Antiangiogenic Effects

Further research has explored the anticancer and antiangiogenic effects of pyrazole derivatives. Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives from various amines, including pyrazole, demonstrating significant inhibition of tumor growth and angiogenesis in mouse models. This highlights the therapeutic potential of pyrazole derivatives in cancer treatment (Chandrappa et al., 2010).

Molecular Structure Analysis

Szlachcic et al. (2020) conducted combined XRD and DFT studies on pyrazole derivatives to understand the impact of intramolecular H-bonding on their reactivity. Their research provides insight into the structural aspects that influence the chemical properties and reactivity of pyrazole compounds, offering a basis for the design of more effective pharmaceuticals (Szlachcic et al., 2020).

Inhibitive Action Against Corrosion

Pyrazole derivatives have also been studied for their potential in materials science, particularly in corrosion inhibition. Chetouani et al. (2005) examined the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, finding them to be efficient inhibitors. This application demonstrates the versatility of pyrazole derivatives beyond the pharmaceutical industry (Chetouani et al., 2005).

Future Directions

The future directions for research on “5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine” could include further studies on its synthesis, reactions, and potential applications. For example, pyrazole compounds have been studied for their potential use in medicinal chemistry .

properties

IUPAC Name

5-methyl-1-(oxan-4-yl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-7-9(10)6-11-12(7)8-2-4-13-5-3-8/h6,8H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHNKGPHJQRSMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2CCOCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1374829-57-8
Record name 5-methyl-1-(oxan-4-yl)-1H-pyrazol-4-amine
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